

In-Depth Technical Guide: 3-Methyl-8-quinolinesulfonic Acid (CAS 153886-69-2)

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Compound of Interest

Compound Name: 3-Methyl-8-quinolinesulfonic acid

Cat. No.: B016382

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methyl-8-quinolinesulfonic acid** (CAS 153886-69-2). This compound is primarily recognized as a key intermediate in organic synthesis and notably, as a known impurity in the manufacturing of Argatroban, a synthetic direct thrombin inhibitor. Understanding its properties is crucial for process optimization, quality control, and safety assessment in pharmaceutical development.

Chemical and Physical Properties

While extensive experimental data for **3-Methyl-8-quinolinesulfonic acid** is not publicly available, a combination of reported observations and computationally predicted properties provides valuable insights.

General Properties

Property	Value	Source
CAS Number	153886-69-2	-
IUPAC Name	3-methylquinoline-8-sulfonic acid	-
Synonyms	3-Methylquinoline-8-sulfonic Acid	-
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1][2]
Molecular Weight	223.25 g/mol	[1][2]
Physical State	Solid	[1]
Color	White to off-white	[1]

Computed Physicochemical Properties

The following data has been computationally predicted and provides estimations of the compound's behavior.

Property	Predicted Value	Source
Density	1.432 ± 0.06 g/cm ³	-
XLogP3	1	-
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	4	-
Rotatable Bond Count	1	-
Exact Mass	223.03031432 Da	-
Monoisotopic Mass	223.03031432 Da	-
Topological Polar Surface Area	75.6 Å ²	-
Heavy Atom Count	15	-

Experimental Physical Properties

Experimentally determined values for the following properties are not readily available in the public domain.

Property	Value
Melting Point	No data available
Boiling Point	No data available
Flash Point	No data available
Solubility	No data available

Experimental Protocols

Due to the absence of specific published experimental methods for **3-Methyl-8-quinolinesulfonic acid**, this section outlines general standard operating procedures for determining the key physical and chemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.^[3]

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, close to the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of

melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

The solubility of a compound is assessed by systematically testing its dissolution in a range of solvents.^{[1][4]}

Methodology:

- Initial Solvent Screening: A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.
- A measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
- Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.
- This process is repeated with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
- For aqueous solubility, the pH of the resulting solution should also be determined using pH paper or a pH meter.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the molecular structure of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
 - Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.

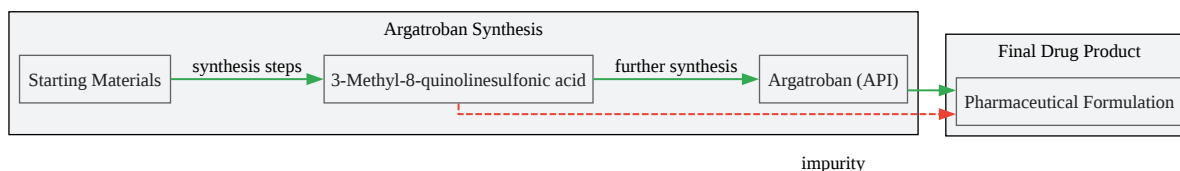
- Analysis: The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
 - Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
 - Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
 - Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
 - Detection: The abundance of each ion is measured, resulting in a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural clues.

Logical and Biological Context

While **3-Methyl-8-quinolinesulfonic acid** does not have a known direct biological activity, its significance arises from its role as a process-related impurity in the synthesis of Argatroban.

Relationship to Argatroban

Argatroban is a potent and selective small-molecule direct thrombin inhibitor.^[5] **3-Methyl-8-quinolinesulfonic acid** is a precursor or intermediate in the synthetic route leading to Argatroban. Its presence in the final active pharmaceutical ingredient (API) needs to be monitored and controlled to ensure the purity, safety, and efficacy of the drug product.

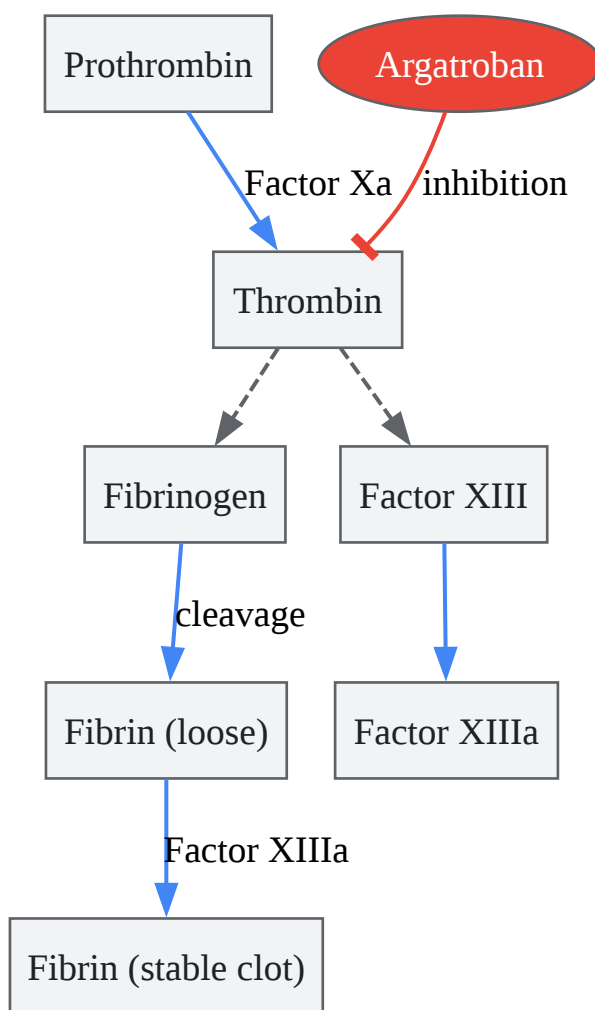


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Logical relationship of **3-Methyl-8-quinolinesulfonic acid** as a synthetic precursor and potential impurity in Argatroban production.

Biological Pathway Context: Argatroban's Mechanism of Action

Argatroban exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the formation of a blood clot. Understanding this pathway is critical for appreciating the context in which impurities like **3-Methyl-8-quinolinesulfonic acid** are controlled.



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Simplified coagulation cascade showing the point of inhibition by Argatroban.

Conclusion

3-Methyl-8-quinolinesulfonic acid is a compound of interest primarily due to its role in organic synthesis, particularly as a precursor and potential impurity in the production of the anticoagulant drug Argatroban. While comprehensive experimental data on its physical and chemical properties are limited, the available information and standard analytical protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals. Careful control and monitoring of this substance are essential for ensuring the quality and safety of the final pharmaceutical product.

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